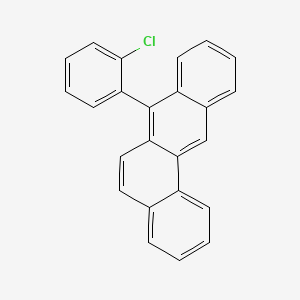
7-(2-Chlorophenyl)tetraphene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Chlorophenyl)tetraphene is a polycyclic aromatic hydrocarbon that consists of a tetraphene core substituted with a 2-chlorophenyl group This compound is part of the broader class of tetraphenylene derivatives, which are known for their unique structural and electronic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chlorophenyl)tetraphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2 + 2] cycloaddition of triynes, which can be catalyzed by transition metals such as rhodium or cobalt. This method allows for the formation of the tetraphene core with high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions: 7-(2-Chlorophenyl)tetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated tetraphene derivatives.
Substitution: Amino or thiol-substituted tetraphene derivatives.
科学研究应用
7-(2-Chlorophenyl)tetraphene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
作用机制
The mechanism of action of 7-(2-Chlorophenyl)tetraphene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may lead to the generation of reactive oxygen species, contributing to its biological activity .
相似化合物的比较
Tetraphenylene: A parent compound with a similar tetraphene core but lacking the 2-chlorophenyl substitution.
7-(2-Bromophenyl)tetraphene: A bromine-substituted analog with similar chemical properties but different reactivity due to the presence of bromine instead of chlorine.
Uniqueness: The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .
属性
CAS 编号 |
1557-89-7 |
|---|---|
分子式 |
C24H15Cl |
分子量 |
338.8 g/mol |
IUPAC 名称 |
7-(2-chlorophenyl)benzo[a]anthracene |
InChI |
InChI=1S/C24H15Cl/c25-23-12-6-5-11-21(23)24-19-10-4-2-8-17(19)15-22-18-9-3-1-7-16(18)13-14-20(22)24/h1-15H |
InChI 键 |
HRCNQSVZLRENQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
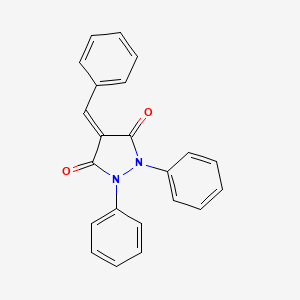
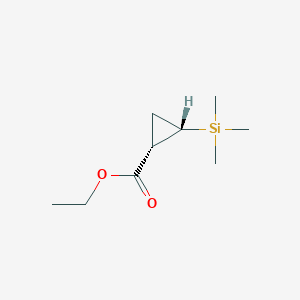
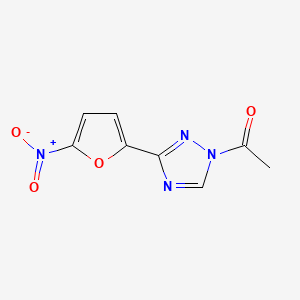
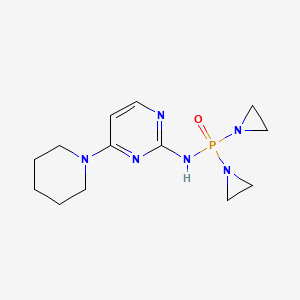
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)

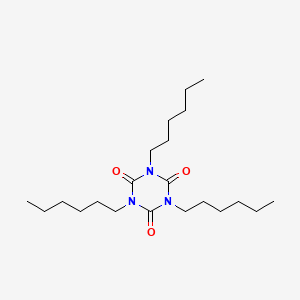
![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
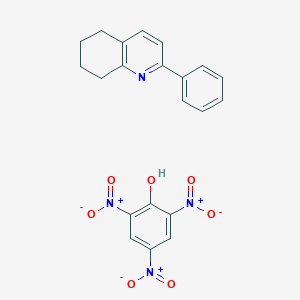
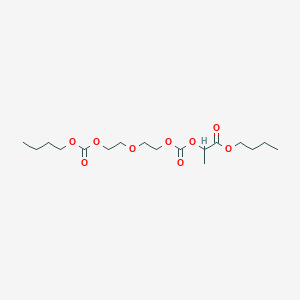
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
